![molecular formula C19H36O4 B14325437 6-[(Oxan-2-yl)oxy]hexyl octanoate CAS No. 106262-54-8](/img/structure/B14325437.png)
6-[(Oxan-2-yl)oxy]hexyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Oxan-2-yl)oxy]hexyl octanoate is an ester compound, characterized by the presence of an ester functional group. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is formed from octanoic acid and a hexyl group substituted with an oxan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Oxan-2-yl)oxy]hexyl octanoate typically involves the esterification reaction between octanoic acid and 6-[(Oxan-2-yl)oxy]hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
6-[(Oxan-2-yl)oxy]hexyl octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield octanoic acid and 6-[(Oxan-2-yl)oxy]hexanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Octanoic acid and 6-[(Oxan-2-yl)oxy]hexanol.
Reduction: Octanol and 6-[(Oxan-2-yl)oxy]hexanol.
Transesterification: New ester and alcohol.
Aplicaciones Científicas De Investigación
6-[(Oxan-2-yl)oxy]hexyl octanoate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the formulation of perfumes and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 6-[(Oxan-2-yl)oxy]hexyl octanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, releasing octanoic acid and 6-[(Oxan-2-yl)oxy]hexanol. These products can then participate in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Hexyl octanoate: Similar ester structure but lacks the oxan-2-yl group.
Ethyl octanoate: Another ester with a shorter alkyl chain.
Methyl octanoate: Similar ester with a methyl group instead of a hexyl group.
Uniqueness
6-[(Oxan-2-yl)oxy]hexyl octanoate is unique due to the presence of the oxan-2-yl group, which can influence its chemical reactivity and interactions with biological molecules. This structural feature distinguishes it from other simple esters and can impart unique properties .
Propiedades
Número CAS |
106262-54-8 |
|---|---|
Fórmula molecular |
C19H36O4 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
6-(oxan-2-yloxy)hexyl octanoate |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-8-13-18(20)21-15-10-6-7-11-16-22-19-14-9-12-17-23-19/h19H,2-17H2,1H3 |
Clave InChI |
UOIGCRREPVNBRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


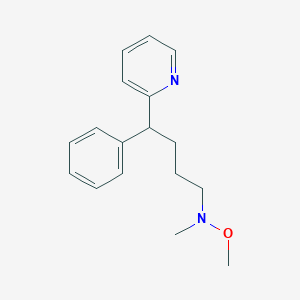
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)
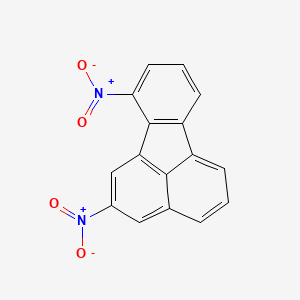
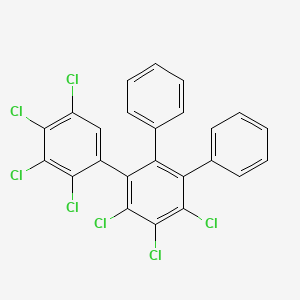
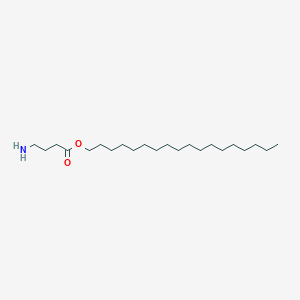
![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride](/img/structure/B14325396.png)
![Methyl 3-{2-[(benzenesulfonyl)methyl]phenyl}propanoate](/img/structure/B14325406.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14325411.png)
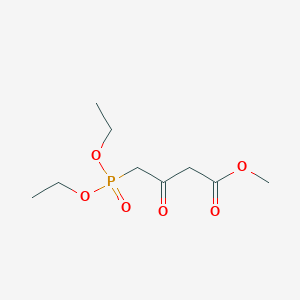

![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)
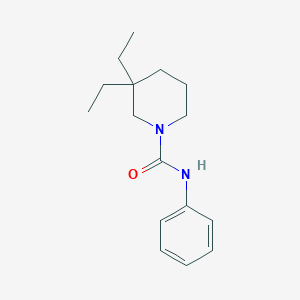
![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)
